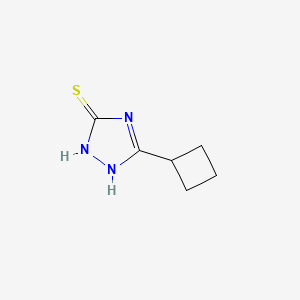

5-Cyclobutyl-1H-1,2,4-triazole-3-thiol

Beschreibung

BenchChem offers high-quality 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-cyclobutyl-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c10-6-7-5(8-9-6)4-2-1-3-4/h4H,1-3H2,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGCHUJWNBJZMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=S)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

Foreword: The Significance of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties. The introduction of a thiol group at the 3-position and a cyclobutyl substituent at the 5-position of the triazole ring presents a unique scaffold for the development of novel therapeutic agents and functional materials. This guide provides a detailed exploration of the synthesis and characterization of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol, offering a robust framework for researchers and drug development professionals.

PART 1: Synthetic Strategy and Mechanistic Insights

The synthesis of 5-substituted-1H-1,2,4-triazole-3-thiols is most commonly achieved through the cyclization of a thiosemicarbazide or a related precursor.[1][2][3] The chosen synthetic route for 5-cyclobutyl-1H-1,2,4-triazole-3-thiol involves a two-step process commencing with the formation of a thiosemicarbazide derivative of cyclobutanecarboxylic acid, followed by an intramolecular cyclization under basic conditions.

Logical Flow of the Synthetic Pathway

Caption: Synthetic pathway for 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.

Step 1: Synthesis of 1-(cyclobutanecarbonyl)thiosemicarbazide

The initial step involves the acylation of thiosemicarbazide with cyclobutanecarbonyl chloride (or cyclobutanecarboxylic acid activated with a coupling agent). This reaction forms the key intermediate, 1-(cyclobutanecarbonyl)thiosemicarbazide. The use of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation.

Step 2: Base-Catalyzed Cyclization

The acyl thiosemicarbazide intermediate undergoes an intramolecular cyclization reaction in the presence of a base, such as sodium hydroxide or potassium hydroxide, to yield the desired 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.[2][4][5] The mechanism involves the deprotonation of the terminal nitrogen of the thiosemicarbazide moiety, which then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration leads to the formation of the stable 1,2,4-triazole ring.

PART 2: Detailed Experimental Protocols

The following protocols are presented as a comprehensive guide. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of 1-(cyclobutanecarbonyl)thiosemicarbazide

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve thiosemicarbazide (1.0 eq) in a suitable solvent such as anhydrous dimethylformamide (DMF) or pyridine.

-

Reaction Setup: Cool the solution to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add cyclobutanecarbonyl chloride (1.0 eq) dropwise to the stirred solution over a period of 30 minutes. If starting from cyclobutanecarboxylic acid, pre-activate it with a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product. Filter the solid, wash thoroughly with water to remove any unreacted starting materials and salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Protocol 2: Synthesis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

-

Reaction Setup: In a round-bottom flask, suspend the crude 1-(cyclobutanecarbonyl)thiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (2N, 4-5 eq).[5]

-

Cyclization: Heat the mixture to reflux for 4-6 hours.[5] The progress of the cyclization can be monitored by TLC.

-

Acidification and Precipitation: After cooling the reaction mixture to room temperature, carefully acidify it with dilute hydrochloric acid (e.g., 2N HCl) to a pH of approximately 5-6.[3] The desired product will precipitate out of the solution.

-

Isolation and Purification: Filter the precipitate, wash with cold water, and dry. For higher purity, the product can be recrystallized from ethanol or an ethanol/water mixture.

PART 3: Comprehensive Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.

Physicochemical Properties

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol and methanol; insoluble in water and non-polar organic solvents. |

Spectroscopic Analysis

The tautomeric nature of 1,2,4-triazole-3-thiols, existing in equilibrium between the thione and thiol forms, should be considered during spectral interpretation.[6][7]

Caption: Thione-thiol tautomerism in 1,2,4-triazole-3-thiol.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclobutyl protons, typically in the upfield region. A broad singlet corresponding to the N-H proton of the triazole ring is anticipated in the downfield region (around 13-14 ppm).[6][8][9] The S-H proton of the thiol tautomer, if present in a significant concentration, may appear as a broad singlet at a higher field.[6]

-

¹³C NMR: The carbon NMR spectrum should display signals corresponding to the cyclobutyl carbons and two distinct signals for the triazole ring carbons. The C-S carbon is expected to resonate at a characteristic downfield chemical shift.[6]

2. Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.[7]

-

N-H Stretching: A broad absorption band in the region of 3100-3300 cm⁻¹ can be attributed to the N-H stretching vibration of the triazole ring.[10]

-

C=N Stretching: A sharp absorption band around 1600-1650 cm⁻¹ is characteristic of the C=N stretching vibration within the triazole ring.[7]

-

C=S Stretching: The presence of the thione tautomer will be indicated by a strong absorption band in the range of 1250-1350 cm⁻¹.[7]

-

S-H Stretching: A weak absorption band around 2550-2600 cm⁻¹ may be observed, corresponding to the S-H stretching of the thiol tautomer.[7][8]

3. Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the synthesized compound.

-

Molecular Ion Peak: The mass spectrum should exhibit a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.

-

Fragmentation Pattern: The fragmentation of the 1,2,4-triazole ring can be influenced by the substituents. Common fragmentation pathways may involve the loss of small molecules such as N₂, HCN, or the cyclobutyl group.[11]

Expected Spectroscopic Data Summary

| Technique | Expected Peaks/Signals |

| ¹H NMR (DMSO-d₆) | δ 13.0-14.0 (br s, 1H, NH), δ 3.5-4.0 (m, 1H, CH-cyclobutyl), δ 1.8-2.4 (m, 6H, CH₂-cyclobutyl) |

| ¹³C NMR (DMSO-d₆) | δ 165-175 (C=S), δ 145-155 (C-cyclobutyl), δ 30-40 (CH-cyclobutyl), δ 15-25 (CH₂-cyclobutyl) |

| IR (KBr, cm⁻¹) | ~3200 (N-H), ~2950 (C-H), ~2550 (S-H, weak), ~1620 (C=N), ~1300 (C=S) |

| MS (ESI) | m/z [M+H]⁺ corresponding to C₆H₉N₃S |

PART 4: Trustworthiness and Self-Validating Systems

The reliability of this synthetic and characterization guide is established through cross-verification of the obtained data.

-

Purity Assessment: The purity of the final compound should be assessed by multiple techniques, including TLC, melting point analysis, and High-Performance Liquid Chromatography (HPLC). A sharp melting point and a single spot on the TLC plate (in multiple solvent systems) are indicative of high purity.

-

Structural Confirmation: The congruence of data from NMR, IR, and MS provides a high degree of confidence in the structural assignment. For instance, the molecular weight determined by MS should match the molecular formula confirmed by NMR and elemental analysis.

Conclusion

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis and characterization of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol. By following the detailed experimental procedures and employing the described analytical techniques, researchers can confidently synthesize and validate this promising heterocyclic compound for further investigation in drug discovery and materials science.

References

- Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing.

- Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide. Benchchem.

- Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. SCIEX.

- A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds. Benchchem.

- Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chromatographic Science.

- Cyclization of Thiosemicarbazide Derivatives of 5-Arylidene-2,4-Dioxothiazolidine-3-Acetic Acids to 1,3,4-Thiadiazoles and Their Pharmacological Screening. Acta Poloniae Pharmaceutica - Drug Research.

- (PDF) Thiocarbohydrazides: Synthesis and Reactions. ResearchGate.

- The Microwave-Assisted Dehydrative Cyclization of Thiosemicarbazides Forming Substituted 1,2,4-Triazoles. Taylor & Francis Online.

- Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. Journal of Physics: Conference Series.

- Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1.

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules.

- (PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate.

- Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. Molecules.

- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate.

- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI.

- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules.

- Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR).

- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules.

- Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Journal of Molecular Structure.

Sources

- 1. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ptfarm.pl [ptfarm.pl]

- 5. tandfonline.com [tandfonline.com]

- 6. academic.oup.com [academic.oup.com]

- 7. ijsr.net [ijsr.net]

- 8. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Spectroscopic analysis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

An In-depth Technical Guide to the Spectroscopic Analysis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The incorporation of a thiol group at the 3-position introduces a critical functional handle for further synthetic modifications and, importantly, gives rise to the phenomenon of thione-thiol tautomerism. This dynamic equilibrium between the thione (C=S) and thiol (S-H) forms significantly influences the molecule's physicochemical properties, such as lipophilicity, and its interactions with biological targets. The 5-cyclobutyl substituent provides a unique lipophilic character that can be crucial for modulating a compound's pharmacokinetic profile.

A thorough spectroscopic analysis is paramount for the unambiguous structural elucidation, purity assessment, and characterization of the tautomeric behavior of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)—to the analysis of this molecule. While direct spectroscopic data for 5-cyclobutyl-1H-1,2,4-triazole-3-thiol is not extensively available in the public domain, this guide will leverage data from closely related analogues to present a robust framework for its characterization.

The Critical Thione-Thiol Tautomerism

A pivotal aspect of the chemistry of 1,2,4-triazole-3-thiols is their existence as a mixture of two tautomeric forms in equilibrium: the thione form and the thiol form.[1][2] The position of this equilibrium is influenced by several factors, including the physical state (solid or solution), solvent polarity, temperature, and the nature of substituents on the triazole ring. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in predicting the relative stabilities of these tautomers in the gas phase.[2] Generally, the thione form is found to be the more stable tautomer.[2]

Distinguishing between these tautomers is a primary objective of spectroscopic analysis. Each technique offers unique insights into the predominant form and the dynamics of the equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol and for unequivocally identifying the predominant tautomeric form in solution.[1]

¹H NMR Spectroscopy

Expertise & Experience: The key to identifying the tautomers in the ¹H NMR spectrum lies in observing the signals for the labile protons (N-H and S-H). The thione form will exhibit a characteristic broad singlet for the N-H proton, typically in the downfield region of 13-14 ppm.[1] Conversely, the thiol tautomer would show a signal for the S-H proton at a much higher field, around 1.1-1.4 ppm, though this can sometimes be broad and may overlap with aliphatic signals.[1] The protons of the cyclobutyl group and the triazole ring will provide information on the overall structure.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

The number of scans will depend on the sample concentration, typically ranging from 16 to 64 scans.

-

-

Data Analysis:

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals to determine the relative proton ratios.

-

Analyze the chemical shifts and coupling patterns to assign the protons to the molecular structure.

-

¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum provides definitive evidence for the thione versus thiol form through the chemical shift of the carbon at the 3-position of the triazole ring. A signal in the range of 164-173 ppm is characteristic of a C=S (thione) carbon, while a C-S (thiol) carbon would resonate at a much lower frequency, typically between 150-160 ppm.[3]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a reasonable time.

-

Instrumentation: A high-field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Analysis:

-

Reference the spectrum to the deuterated solvent signal.

-

Assign the carbon signals based on their chemical shifts and, if necessary, by employing 2D NMR techniques such as HSQC and HMBC.

-

Expected NMR Data

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Triazole N-H (Thione) | 13.0 - 14.0 | - |

| Triazole S-H (Thiol) | 1.1 - 1.4 | - |

| Triazole C-H | ~8.0 - 8.5 | ~140 - 150 |

| Cyclobutyl CH | ~3.0 - 3.5 | ~40 - 50 |

| Cyclobutyl CH₂ | ~1.8 - 2.5 | ~20 - 30 |

| Triazole C=S (Thione) | - | 164 - 173 |

| Triazole C-S (Thiol) | - | 150 - 160 |

| Triazole C5 | - | ~150 - 155 |

Visualization of NMR Structural Correlations

Caption: Key NMR correlations for structural assignment.

Infrared (IR) Spectroscopy: A Rapid Functional Group Analysis

Expertise & Experience: IR spectroscopy is a quick and non-destructive technique that provides valuable information about the functional groups present in a molecule. In the context of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol, IR is particularly useful for identifying the tautomeric form in the solid state. The presence of a strong absorption band in the region of 1250–1340 cm⁻¹ is indicative of the C=S stretch of the thione form, while the thiol form would exhibit a C-S stretching vibration at a lower frequency.[1] The N-H stretching vibration of the thione appears as a broad band around 3100–3460 cm⁻¹, whereas a weak S-H stretch for the thiol form is expected in the 2550–2600 cm⁻¹ region.[3][4]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule and compare them with known values for triazole-thiol derivatives.

Expected IR Absorption Bands

| Functional Group | Tautomeric Form | Expected Wavenumber (cm⁻¹) |

| N-H stretch | Thione | 3100 - 3460 (broad) |

| S-H stretch | Thiol | 2550 - 2600 (weak) |

| C-H stretch (aliphatic) | Both | 2850 - 3000 |

| C=N stretch | Both | 1560 - 1650 |

| C=S stretch | Thione | 1250 - 1340 |

| N-C=S stretch | Thione | 1250 - 1340 |

| N=C-S stretch | Thiol | 1180 - 1230 |

Visualization of Key Vibrational Modes

Caption: Key IR vibrational modes for tautomer identification.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry is indispensable for determining the molecular weight of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol and for gaining structural insights through the analysis of its fragmentation patterns.[5][6] High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact mass, which can be used to confirm the elemental composition of the molecule.[7] The fragmentation pattern can help to confirm the connectivity of the cyclobutyl group to the triazole ring.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive or negative ion mode.

-

For fragmentation studies, perform tandem mass spectrometry (MS/MS) experiments.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

Propose structures for the major fragment ions.

-

Expected Mass Spectrometry Data

| Ion | Expected m/z | Description |

| [M+H]⁺ | 156.0590 | Protonated molecular ion |

| [M-H]⁻ | 154.0434 | Deprotonated molecular ion |

| [M-C₄H₇]⁺ | 101.0223 | Loss of the cyclobutyl radical |

| [M-SH]⁺ | 123.0767 | Loss of the thiol radical |

Visualization of Proposed Fragmentation Pathway

Caption: Proposed ESI-MS fragmentation pathway.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to differentiate between the thione and thiol tautomers.[3] The thione form, with its C=S chromophore, is expected to exhibit two characteristic absorption bands: a weak n→π* transition at longer wavelengths and a strong π→π* transition at shorter wavelengths.[3] The thiol form lacks this chromophore and will have a different absorption profile. The position of the absorption maxima can be influenced by the solvent polarity (solvatochromism).

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile, water) in a quartz cuvette.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a range of 200-400 nm.

-

Data Analysis: Identify the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity.

Expected UV-Vis Absorption Data

| Tautomeric Form | Transition | Expected λmax (nm) | Solvent |

| Thione | π→π | 252 - 256 | Ethanol |

| Thione | n→π | 288 - 298 | Ethanol |

| Thiol | π→π* | ~230 - 250 | Ethanol |

Computational Chemistry: A Powerful Complement

Expertise & Experience: Quantum chemical calculations, particularly using Density Functional Theory (DFT), serve as a powerful complementary tool to experimental spectroscopic analysis.[8][9] These calculations can be used to:

-

Predict the relative stabilities of the thione and thiol tautomers.[2]

-

Calculate theoretical NMR chemical shifts, which can aid in the assignment of experimental spectra.[9]

-

Simulate IR spectra by calculating vibrational frequencies.[9]

-

Predict UV-Vis absorption maxima.[10]

By comparing the computationally predicted data with the experimental results, a higher level of confidence in the structural assignment and characterization can be achieved.

Conclusion

The comprehensive spectroscopic analysis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol requires a multi-faceted approach, integrating data from NMR, IR, MS, and UV-Vis spectroscopy. Each technique provides unique and complementary information, which, when considered together, allows for the unambiguous determination of the molecular structure, confirmation of its elemental composition, and characterization of its crucial thione-thiol tautomeric behavior. The methodologies and expected spectral data presented in this guide, based on established knowledge of similar 1,2,4-triazole-3-thiol derivatives, provide a robust framework for researchers, scientists, and drug development professionals working with this and related compounds. The synergy between these experimental techniques and computational chemistry will continue to be a powerful paradigm in the structural elucidation of novel chemical entities.

References

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. ijsr.net [ijsr.net]

- 4. researchgate.net [researchgate.net]

- 5. Mass spectrometry in studies of protein thiol chemistry and signaling: opportunities and caveats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sfrbm.org [sfrbm.org]

- 7. Organic chemistry - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Bitlis Eren University Journal of Science and Technology » Submission » Synthesis and Theoretical Characterization of 4-(p-tollyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Using Experimental and Quantum Chemical Calculations. [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

Chemical properties of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the Chemical Properties of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][4][5] The introduction of a thiol group at the 3-position of the triazole ring gives rise to 1,2,4-triazole-3-thiols, a class of compounds with unique chemical characteristics, notably thiol-thione tautomerism and a propensity for S-alkylation.[6][7] This guide provides a comprehensive technical overview of the predicted chemical properties of a specific, novel derivative: 5-cyclobutyl-1H-1,2,4-triazole-3-thiol. While direct experimental data for this compound is not yet available in published literature, its properties can be reliably extrapolated from the well-documented chemistry of its structural analogs. This document will serve as a predictive and methodological resource, outlining its synthesis, structural features, reactivity, and recommended analytical characterization protocols.

Molecular Structure and Tautomerism

A key feature of 1,2,4-triazole-3-thiols is the existence of a dynamic equilibrium between two tautomeric forms: the thiol and the thione.[5][7] This equilibrium is influenced by factors such as the solvent, pH, and temperature. In solution and the solid state, the thione form is generally considered to be the more stable and predominant tautomer.[7]

The tautomeric equilibrium of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol can be depicted as follows:

Caption: Thiol-thione tautomerism in 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.

Spectroscopic evidence, particularly from ¹³C NMR, can confirm the predominance of the thione form, which is characterized by a deshielded carbon signal for the C=S group, typically observed around 168.9 ppm.[7] The presence of a broad signal in the ¹H NMR spectrum at a low field (around 14 ppm) is also indicative of the N-H proton in the thione tautomer.[7][8]

Proposed Synthesis Pathway

The synthesis of 5-substituted-1,2,4-triazole-3-thiols is commonly achieved through the cyclization of acylthiosemicarbazides in an alkaline medium.[9][10][11] This well-established method can be adapted to produce the title compound. The proposed two-step synthesis commences with the acylation of thiosemicarbazide using cyclobutanecarbonyl chloride, followed by base-catalyzed intramolecular cyclodehydration.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(Cyclobutylcarbonyl)thiosemicarbazide

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, dissolve thiosemicarbazide (1.0 eq) in a suitable aprotic solvent such as chloroform.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add cyclobutanecarbonyl chloride (1.0 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the resulting precipitate of 1-(cyclobutylcarbonyl)thiosemicarbazide is collected by filtration, washed with cold solvent, and dried under vacuum.

Step 2: Synthesis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

-

Suspend the 1-(cyclobutylcarbonyl)thiosemicarbazide (1.0 eq) in an aqueous solution of potassium hydroxide (e.g., 8% w/v).

-

Heat the mixture to reflux (approximately 90-100 °C) for 4-6 hours, with continuous stirring.[9]

-

Monitor the cyclization reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the solution to a pH of approximately 5-6 using a dilute acid (e.g., HCl or acetic acid) to precipitate the product.

-

Collect the crude product by filtration, wash thoroughly with cold water to remove any inorganic salts, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.

Predicted Chemical Reactivity

The chemical reactivity of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol is expected to be governed by the nucleophilic character of the exocyclic sulfur atom and the acidic nature of the N-H protons.

S-Alkylation: The most prominent reaction of 1,2,4-triazole-3-thiols is regioselective S-alkylation.[6] In the presence of a base, the thiol group is deprotonated, forming a highly nucleophilic thiolate anion that readily reacts with various electrophiles, such as alkyl halides, to yield S-substituted derivatives.[3]

Reactions with Epoxides: The thiolate anion can also act as a nucleophile to open epoxide rings, a reaction often referred to as "thiol-epoxy click chemistry."[3] This reaction typically occurs at the less sterically hindered carbon of the epoxide, leading to the formation of β-hydroxythioethers.

Analytical Characterization

A comprehensive analytical approach is essential to confirm the identity and purity of the synthesized 5-cyclobutyl-1H-1,2,4-triazole-3-thiol. The following techniques are recommended:

Spectroscopic Data (Predicted)

| Technique | Expected Observations | Rationale |

| ¹H NMR | - Broad singlet ~13-14 ppm (N-H)- Multiplet ~3.5-4.0 ppm (CH of cyclobutyl)- Multiplets ~1.8-2.5 ppm (CH₂ of cyclobutyl) | The low-field N-H signal is characteristic of the thione tautomer.[8][9] The signals for the cyclobutyl group will exhibit complex splitting patterns. |

| ¹³C NMR | - Signal ~165-170 ppm (C=S)- Signal ~150-155 ppm (C5-cyclobutyl)- Signals ~30-35 ppm (CH of cyclobutyl)- Signals ~18-22 ppm (CH₂ of cyclobutyl) | The C=S carbon is significantly deshielded due to the double bond character and electronegativity of sulfur.[7] |

| IR Spectroscopy | - Broad band ~3100-3200 cm⁻¹ (N-H stretch)- Band ~1550-1600 cm⁻¹ (C=N stretch)- Band ~1150-1250 cm⁻¹ (C=S stretch) | The presence of N-H and C=S stretching bands, and the absence of a distinct S-H band (~2550-2600 cm⁻¹), supports the thione structure.[5] |

| Mass Spectrometry | - Molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. | Provides confirmation of the molecular formula. |

Chromatographic and Physical Methods

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. The tautomeric forms might be distinguishable under certain chromatographic conditions.

-

Melting Point: A sharp melting point range will indicate a high degree of purity.

-

Elemental Analysis: To confirm the elemental composition (C, H, N, S) of the synthesized molecule.

Potential Applications in Drug Development

Derivatives of 1,2,4-triazole-3-thiol are recognized for their diverse pharmacological activities.[1] The introduction of a lipophilic cyclobutyl group at the 5-position may enhance the compound's ability to cross biological membranes, potentially modulating its pharmacokinetic and pharmacodynamic profile. This structural motif makes 5-cyclobutyl-1H-1,2,4-triazole-3-thiol an attractive scaffold for further derivatization, particularly through S-alkylation, to generate libraries of novel compounds for screening against various biological targets, including microbial and cancer cell lines.[1][4]

Conclusion

This technical guide provides a predictive yet scientifically grounded overview of the chemical properties of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol. By leveraging the established chemistry of the 1,2,4-triazole-3-thiol scaffold, we have outlined a reliable synthetic pathway, predicted its key structural and reactive characteristics, and provided a robust framework for its analytical characterization. This information is intended to serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, facilitating the exploration of this novel compound and its potential therapeutic applications.

References

-

Belskaya, N. P., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 26(23), 7226. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available from: [Link]

-

Hassan, A. Y., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 6(1), 41-71. Available from: [Link]

-

Belskaya, N. P., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 26(23), 7226. Available from: [Link]

-

Holota, S., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol behavior in reactions with 1-phenyl-1H-pyrrole-2,5-dione derivatives and 3-bromodihydrofuran-2(3H)-one and antimicrobial activity of products. Chem. Proc., 1, 4. Available from: [Link]

-

Wikipedia. 1,2,4-Triazole. Available from: [Link]

-

Al-Sultani, K. H. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1411-1425. Available from: [Link]

-

Ivashchenko, O., et al. (2021). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules, 26(16), 4785. Available from: [Link]

-

Holota, S., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-. SciSpace. Available from: [Link]

-

Kulyk, K. V., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(11), 584-589. Available from: [Link]

-

Holota, S., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Semantic Scholar. Available from: [Link]

-

Belskaya, N. P., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed. Available from: [Link]

-

Holota, S., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI. Available from: [Link]

-

Bîcu, E., et al. (2021). Synthesis and Characterization of a New Racemic Secondary Alcohol Containing a 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Moiety. Molbank, 2021(3), M1267. Available from: [Link]

-

ResearchGate. (PDF) Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ijsr.net [ijsr.net]

- 6. 1H-1,2,4-Triazole-3-thiol CAS#: 3179-31-5 [m.chemicalbook.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products [mdpi.com]

- 9. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

A Methodological Guide to Determining the Aqueous Solubility and Chemical Stability of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

Abstract: The physicochemical properties of a novel chemical entity are foundational to its journey from discovery to application. For compounds like 5-cyclobutyl-1H-1,2,4-triazole-3-thiol (MW: 155.22, Formula: C₆H₉N₃S)[1], a thorough understanding of aqueous solubility and chemical stability is paramount for researchers in drug development and materials science. Low solubility can hinder bioavailability and complicate formulation, while chemical instability can compromise efficacy and safety. This guide provides a comprehensive, methodology-focused framework for characterizing this specific molecule. It moves beyond a simple recitation of data, offering detailed, field-proven protocols grounded in international standards, explaining the scientific rationale behind experimental choices, and enabling researchers to generate reliable, reproducible data.

Introduction: Deconstructing the Molecule

5-cyclobutyl-1H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring three key structural motifs that dictate its chemical behavior:

-

1,2,4-Triazole Ring: This nitrogen-rich heterocycle is a common scaffold in pharmaceuticals, known for its ability to participate in hydrogen bonding and its general metabolic stability.[2] The parent 1,2,4-triazole exhibits moderate water solubility.[3]

-

Thiol (-SH) Group: The thiol (or mercapto) group is a critical functional group that introduces nucleophilicity and a potential for pH-dependent ionization. Crucially, thiols are susceptible to oxidation, which can lead to the formation of disulfide bridges or further oxidation to sulfinic and sulfonic acids.[4][5] This inherent reactivity makes stability assessment a critical checkpoint.

-

Cyclobutyl Moiety: This aliphatic, cyclic substituent significantly increases the lipophilicity of the molecule compared to its parent, 1H-1,2,4-triazole-3-thiol. This change is expected to decrease aqueous solubility while potentially enhancing membrane permeability.[6]

Given these features, a systematic evaluation of solubility and stability is not merely a data collection exercise; it is a necessary investigation to predict the compound's behavior in aqueous environments, from in vitro assays to potential in vivo applications.

Solubility Assessment: Kinetic vs. Thermodynamic Approaches

Solubility is not a single value but a concept that depends on the experimental conditions. In drug discovery, two types are of primary importance: kinetic and thermodynamic solubility.[7][8]

-

Kinetic Solubility: Measures the concentration of a compound at the point of precipitation when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[8][9][10] This high-throughput method mimics the conditions of many biological screens and is useful for early-stage compound assessment.[7]

-

Thermodynamic (or Equilibrium) Solubility: Represents the true saturation concentration of a compound in a solvent after an extended equilibration period.[11] The "shake-flask" method is the gold-standard for this measurement and is essential for pre-formulation and regulatory considerations.[11][12][13]

Experimental Workflow for Solubility Determination

The following diagram outlines the decision-making process and workflow for a comprehensive solubility assessment.

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is adapted from guidelines recommended by the WHO and USP for Biopharmaceutics Classification System (BCS) studies.[11][12][13]

Objective: To determine the equilibrium solubility of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol in buffers of physiological relevance.

Materials:

-

5-cyclobutyl-1H-1,2,4-triazole-3-thiol (solid powder)

-

Aqueous buffers: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid)

-

Glass vials with screw caps

-

Orbital shaker with temperature control (set to 37 ± 1 °C)

-

Centrifuge and/or syringe filters (0.22 µm PVDF)

-

Validated HPLC-UV method for quantification

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials (in triplicate for each pH). A key principle is to ensure a visible amount of undissolved solid remains at the end of the experiment to confirm saturation.[11]

-

Equilibration: Add a known volume (e.g., 5 mL) of the appropriate pH buffer to each vial.

-

Incubation: Place the sealed vials in an orbital shaker set to 37 °C. Agitate for a sufficient duration to reach equilibrium. This is often 24 hours, but for some compounds, up to 72 hours may be necessary.[11] Preliminary experiments should establish this timing.

-

Phase Separation: After incubation, allow the vials to stand to let solids settle. Carefully separate the saturated supernatant from the excess solid using centrifugation followed by filtration with a chemically inert filter. This step is critical to avoid aspirating solid particles, which would falsely elevate the measured concentration.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a pre-validated HPLC-UV method. A calibration curve prepared in the same buffer matrix should be used for accurate quantification.

-

pH Verification: Measure the final pH of the saturated solution to ensure the buffering capacity was maintained.[11]

Protocol: High-Throughput Kinetic Solubility

This method is based on common high-throughput screening (HTS) protocols.[7][9][10]

Objective: To rapidly assess the solubility of the compound upon precipitation from a DMSO stock solution.

Materials:

-

10 mM stock solution of the compound in 100% DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (UV-transparent for direct UV method)

-

Plate reader capable of nephelometry or UV absorbance measurement

Methodology:

-

Stock Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.[9]

-

Plate Setup: Dispense the aqueous buffer (e.g., PBS) into the wells of a 96-well plate.

-

Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer to achieve the desired final concentration (e.g., 100 µM, with a final DMSO concentration of 1-2%).[9][14]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25 °C) for a set period, typically 1-2 hours.[7]

-

Detection (Nephelometry): Measure the light scattering in each well using a nephelometer.[9] An increase in scattered light relative to buffer-only controls indicates the formation of a precipitate. The concentration at which scattering appears is the kinetic solubility limit.

Data Presentation

Results should be summarized clearly.

| Solubility Parameter | pH 1.2 | pH 4.5 | pH 6.8 | PBS (pH 7.4) |

| Thermodynamic Solubility (µg/mL) @ 37°C | Result | Result | Result | N/A |

| Kinetic Solubility (µM) @ 25°C | N/A | N/A | N/A | Result |

Chemical Stability Profiling

Stability testing provides crucial information on how a compound's quality varies over time under the influence of environmental factors like pH, temperature, and light.[15] For 5-cyclobutyl-1H-1,2,4-triazole-3-thiol, the thiol group is a primary site of potential degradation via oxidation.[5]

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products and to develop a stability-indicating analytical method.[16] These studies are conducted under conditions more severe than accelerated stability testing, as outlined in the ICH Q1A(R2) guideline.[15][17][18]

Experimental Workflow for Stability Assessment

Caption: Workflow for forced degradation (stress testing) studies.

Protocol: Forced Degradation Study

Objective: To investigate the degradation profile of the compound under various stress conditions.

Materials:

-

Solution of the compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Temperature-controlled ovens/baths

-

Photostability chamber

-

Validated stability-indicating HPLC method

Methodology:

-

Sample Preparation: Prepare multiple aliquots of the compound solution. For each condition, include a control sample (compound in solvent stored at 4°C in the dark).

-

Acid Hydrolysis: Add 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Add 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Add 3% H₂O₂. Store at room temperature. This condition is particularly important for the thiol moiety.

-

Thermal Degradation: Incubate a solution and a solid sample at a high temperature (e.g., 80°C).

-

Photostability: Expose a solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A control sample should be wrapped in foil to protect it from light.

-

Timepoint Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

Data Analysis: Using the stability-indicating HPLC method, calculate the percentage of the parent compound remaining. Analyze the chromatograms for the appearance of new peaks, which represent degradation products. Mass spectrometry (LC-MS) is invaluable here for identifying the mass of these degradants.

Data Presentation

Summarize the percentage of the compound remaining after a defined stress period (e.g., 24 hours).

| Stress Condition | % Parent Compound Remaining | Observations (e.g., # of Degradants) |

| 0.1 M HCl, 60°C | Result | Result |

| 0.1 M NaOH, 60°C | Result | Result |

| 3% H₂O₂, RT | Result | Result |

| Heat (80°C, Solution) | Result | Result |

| Photolytic (ICH Q1B) | Result | Result |

Analytical Method Considerations

A robust, validated analytical method is the cornerstone of both solubility and stability studies. For a polar, heterocyclic compound like 5-cyclobutyl-1H-1,2,4-triazole-3-thiol, a reverse-phase HPLC method is a good starting point.[19][20][21] However, if retention is poor, Hydrophilic Interaction Liquid Chromatography (HILIC) may be more suitable.[20]

A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products, excipients, and impurities. Method development for this purpose must demonstrate peak purity and separation of the parent peak from all known degradant peaks generated during forced degradation studies.

Conclusion

Characterizing the solubility and stability of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol requires a systematic, multi-faceted approach. By employing the gold-standard shake-flask method for thermodynamic solubility, high-throughput kinetic assays for early screening, and rigorous forced degradation studies guided by ICH principles, researchers can build a comprehensive physicochemical profile of this molecule. This foundational knowledge is indispensable for making informed decisions in drug discovery, guiding formulation development, and ultimately determining the compound's potential for successful application.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

National Center for Biotechnology Information. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. PubMed. Available from: [Link]

-

International Council for Harmonisation. ICH Harmonised Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. 2003. Available from: [Link]

-

AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. 2024. Available from: [Link]

-

YouTube. Q1A (R2) A deep dive in Stability Studies. 2024. Available from: [Link]

-

RAPS. ICH releases overhauled stability guideline for consultation. 2024. Available from: [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2021. Available from: [Link]

-

National Center for Biotechnology Information. In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

-

IKEV. ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. 2003. Available from: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole. Available from: [Link]

-

SIELC Technologies. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

ResearchGate. Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. 2015. Available from: [Link]

-

National Center for Biotechnology Information. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. 2022. Available from: [Link]

-

Solubility of Things. 1,2,4-Triazole. Available from: [Link]

-

National Center for Biotechnology Information. N-Heterocyclic Carbene Ligand Stability on Gold Nanoparticles in Biological Media. 2021. Available from: [Link]

-

MDPI. The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. 2022. Available from: [Link]

-

OECD. OECD Guidelines for the Testing of Chemicals. 2006. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. 2014. Available from: [Link]

-

World Health Organization. Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. 2018. Available from: [Link]

-

World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. 2019. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. 2020. Available from: [Link]

-

Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. 2022. Available from: [Link]

-

ScienceDirect. Thiolated polymers: Stability of thiol moieties under different storage conditions. 2002. Available from: [Link]

-

MDPI. Thiolated polymers: Stability of thiol moieties under different storage conditions. 2002. Available from: [Link]

-

MDPI. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. 2017. Available from: [Link]

-

Semantic Scholar. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. 2020. Available from: [Link]

-

Wikipedia. 1,2,4-Triazole. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. N-Heterocyclic Carbene Ligand Stability on Gold Nanoparticles in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. enamine.net [enamine.net]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. who.int [who.int]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. database.ich.org [database.ich.org]

- 16. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 17. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. helixchrom.com [helixchrom.com]

- 21. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]

Quantum chemical calculations for 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the Quantum Chemical Calculation of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous antifungal, anti-inflammatory, and anticancer agents.[1][2] Understanding the intrinsic electronic and structural properties of its derivatives is paramount for rational drug design and development. This guide provides a comprehensive, step-by-step protocol for conducting quantum chemical calculations on 5-cyclobutyl-1H-1,2,4-triazole-3-thiol, a representative member of this class. We will leverage Density Functional Theory (DFT), a robust and widely adopted computational method, to elucidate the molecule's optimized geometry, vibrational frequencies, electronic reactivity, and potential for intermolecular interactions. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to predict and understand molecular properties.

Introduction: The Rationale for Computational Analysis

5-cyclobutyl-1H-1,2,4-triazole-3-thiol (C₆H₉N₃S, Mol. Wt.: 155.22) is a heterocyclic compound featuring the pharmacologically significant 1,2,4-triazole ring.[3] The thiol (-SH) group introduces interesting chemical properties, including the potential for thione-thiol tautomerism, where a proton can migrate between the sulfur and a nitrogen atom.[4] Quantum chemical calculations provide a powerful, non-experimental means to investigate the fundamental characteristics of such molecules.[5] By solving approximations of the Schrödinger equation, we can predict stable conformations, vibrational spectra (FT-IR, Raman), and electronic properties that govern chemical reactivity and biological activity.[5][6]

This guide focuses on the application of Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for medium-sized organic molecules. The insights gained—from stable 3D structure to sites susceptible to electrophilic or nucleophilic attack—are invaluable for predicting a molecule's behavior in a biological system, thereby accelerating the drug discovery pipeline.

Theoretical Foundation & Method Selection

The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set. Our approach is grounded in established best practices for heterocyclic compounds containing nitrogen and sulfur.

Density Functional Theory (DFT)

DFT has become the workhorse of modern computational chemistry. Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the spatially dependent electron density. This approach significantly reduces computational demand without a major sacrifice in accuracy.

-

Chosen Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The B3LYP hybrid functional is selected for its proven track record in providing excellent descriptions of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic systems, including triazole derivatives.[4][7][8] It incorporates a portion of the exact Hartree-Fock exchange, which improves the prediction of electronic structure.

The Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy and cost of the calculation.

-

Chosen Basis Set: 6-311++G(d,p) This Pople-style basis set represents a high level of theory suitable for publication-quality results. Let's dissect its components:

-

6-311G : A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing flexibility for accurate orbital description.

-

++ : These two plus signs indicate the addition of diffuse functions on both heavy (non-hydrogen) atoms and hydrogen atoms. Diffuse functions are crucial for describing anions and systems with lone pairs, like the nitrogen and sulfur atoms in our molecule.

-

(d,p) : These are polarization functions added to heavy atoms (d-type) and hydrogen atoms (p-type). They allow orbitals to change shape and "polarize," which is essential for accurately modeling chemical bonds. For molecules containing sulfur, the inclusion of d-functions is particularly important for describing its bonding characteristics.[9][10]

-

This combination of B3LYP with the 6-311++G(d,p) basis set provides a robust and reliable level of theory for the detailed investigation of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.

The Computational Workflow: A Validating Sequence

A rigorous computational study follows a logical, self-validating sequence. The output of each step serves as the input and justification for the next. This workflow ensures that the final calculated properties correspond to a true, stable molecular state.

Caption: A validated workflow for quantum chemical calculations.

Experimental Protocols: Step-by-Step Execution

The following protocols are described using the syntax of the Gaussian software package, a widely used program in computational chemistry.[11][12]

Protocol 1: Geometry Optimization

The first step is to find the most stable 3D arrangement of atoms—the structure that corresponds to a minimum on the potential energy surface.

-

Construct the Molecule : Using a molecular builder like GaussView, construct the 5-cyclobutyl-1H-1,2,4-triazole-3-thiol molecule. Ensure correct atom types and initial bonding. For this guide, we will assume the thiol tautomer.

-

Set Up the Calculation : In the Gaussian input file, specify the following route section (keywords): #p B3LYP/6-311++G(d,p) Opt

-

#p: Requests "pretty" (extended) print output.

-

B3LYP/6-311++G(d,p): Specifies the chosen method and basis set.

-

Opt: The keyword that requests a geometry optimization.

-

-

Define the Molecule : Provide the charge (0 for neutral) and spin multiplicity (1 for a singlet ground state) followed by the Cartesian coordinates of the initial structure.

-

Execute the Calculation : Run the Gaussian program. The calculation is complete when the output file indicates convergence criteria have been met.

-

Analyze the Output : The final, optimized coordinates represent the molecule's equilibrium geometry. Key bond lengths and angles can be measured from this structure.

Protocol 2: Vibrational Frequency Analysis

This crucial step serves two purposes: it confirms that the optimized structure is a true energy minimum, and it predicts the molecule's infrared (IR) and Raman spectra.[6][13]

-

Use Optimized Geometry : The starting geometry for this calculation MUST be the output from the successful optimization in Protocol 1.

-

Set Up the Calculation : Modify the route section to include the Freq keyword: #p B3LYP/6-311++G(d,p) Freq

-

Execute the Calculation : Run the Gaussian job.

-

Validate the Minimum : The primary diagnostic is the number of imaginary frequencies.

-

Zero Imaginary Frequencies : The structure is a true local minimum. The protocol was successful.

-

One or More Imaginary Frequencies : The structure is a transition state or a higher-order saddle point, not a stable minimum. The geometry must be modified (e.g., by distorting the molecule along the imaginary frequency's vibrational mode) and re-optimized.

-

-

Analyze Vibrational Modes : The output will list the vibrational frequencies (in cm⁻¹) and their corresponding IR intensities and Raman activities. These can be compared to experimental spectra for validation.[14]

Protocol 3: Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[15]

-

Source of Data : The HOMO and LUMO energies are calculated during the frequency calculation and are present in the output file. No new calculation is needed.

-

Extract Energies : Locate the section listing "Alpha Orbital Energies." The last occupied orbital is the HOMO, and the first unoccupied (virtual) orbital is the LUMO.

-

Calculate the HOMO-LUMO Gap : The energy gap (ΔE) is calculated as: ΔE = ELUMO - EHOMO

-

Interpretation :

-

HOMO Energy : Relates to the ability to donate electrons (nucleophilicity). A higher HOMO energy suggests a better electron donor.[16]

-

LUMO Energy : Relates to the ability to accept electrons (electrophilicity). A lower LUMO energy suggests a better electron acceptor.[16]

-

HOMO-LUMO Gap : A small gap indicates high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron.[16][17] This is a crucial parameter in assessing potential bioactivity.[18]

-

Protocol 4: Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a 3D visualization of the electrostatic potential on the molecule's electron density surface. It is an invaluable tool for predicting noncovalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.[19][20][21]

-

Generate a Checkpoint File : Ensure a checkpoint file (.chk) was saved from the frequency calculation.

-

Generate the Cube File : Use the cubegen utility in Gaussian to create a cube file of the electron density and another for the electrostatic potential.

-

Visualize the Surface : Load the cube files into a visualization program (e.g., GaussView, VMD, Chimera).[19] Map the electrostatic potential onto the electron density surface.

-

Interpretation : The surface is color-coded to indicate potential.

-

Red/Yellow : Regions of negative potential (electron-rich). These are sites susceptible to electrophilic attack and are likely hydrogen bond acceptors (e.g., lone pairs on N and S atoms).[22]

-

Blue : Regions of positive potential (electron-poor). These are sites susceptible to nucleophilic attack and are potential hydrogen bond donors (e.g., the H atom on the thiol group or N-H).[22]

-

Green : Regions of neutral potential.

-

Predicted Data & Interpretation

The protocols described above will yield quantitative data that characterize the molecule. The following tables and diagrams illustrate the expected outputs.

Molecular Structure of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

Caption: Atom numbering scheme for 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.

Table 1: Predicted Optimized Geometric Parameters (Representative) (Note: These are illustrative values. Actual results will be generated by the calculation.)

| Parameter | Bond | Length (Å) | Parameter | Atoms | Angle (°) |

| Bond Length | C3-S | 1.78 | Bond Angle | N2-C3-N4 | 105.0 |

| S-H | 1.35 | C3-N4-C5 | 112.5 | ||

| N1-N2 | 1.39 | N4-C5-N1 | 103.2 | ||

| N2-C3 | 1.32 | C5-N1-N2 | 110.8 | ||

| C5-C(butyl) | 1.51 | N2-C3-S | 128.1 |

Table 2: Predicted Vibrational Frequencies (Representative)

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | N-H stretch (triazole ring) |

| ~2950 | Strong | C-H stretch (cyclobutyl) |

| ~2550 | Weak | S-H stretch |

| ~1620 | Medium | C=N stretch |

| ~1500 | Strong | Ring stretching modes |

| ~1250 | Medium | C-N stretch |

| ~700 | Medium | C-S stretch |

Table 3: Predicted Electronic Properties

| Property | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.245 | -6.67 |

| LUMO Energy | -0.051 | -1.39 |

| HOMO-LUMO Gap (ΔE) | 0.194 | 5.28 |

Interpretation of Results: The optimized geometry in Table 1 provides the most stable three-dimensional structure of the molecule. The vibrational frequencies in Table 2 can be used to interpret an experimental IR spectrum, with the S-H and C-S stretching modes being characteristic of the thiol group.[13] The electronic properties in Table 3 indicate a relatively large HOMO-LUMO gap, suggesting the molecule is kinetically stable.[17] The MEP map would further reveal that the most electron-rich (negative) regions are centered around the triazole nitrogen atoms and the sulfur atom, identifying them as primary sites for forming hydrogen bonds with a biological receptor.[20][23]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the quantum chemical characterization of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol using Density Functional Theory. By following these protocols for geometry optimization, vibrational analysis, and the calculation of electronic properties, researchers can gain profound insights into the molecule's intrinsic characteristics. These theoretical predictions of structure, stability, reactivity, and intermolecular interaction sites provide an essential foundation for understanding its potential pharmacological activity and for guiding further efforts in drug design and development.

References

-

Al-Omary, F. A. M., et al. (2015). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed. [Link]

-

Wikipedia. (2023). Gaussian (software). Wikipedia. [Link]

-

RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry. RITME. [Link]

-

Deep Origin. (2024). Electrostatic Potential Maps - Computational Chemistry Glossary. Deep Origin. [Link]

-

Billes, F., et al. (2000). Vibrational spectroscopy of triazoles and tetrazole. Journal of Molecular Structure: THEOCHEM. [Link]

-

Pathak, P., et al. (2015). Application of molecular electrostatic potentials in drug design. ResearchGate. [Link]

-

Gaussian, Inc. (2017). About Gaussian 16. Gaussian.com. [Link]

-

Golsanamlou, Z., et al. (2012). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. [Link]

-

UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. UC Santa Barbara Chem. [Link]

-

Gopakumar, G., et al. (2023). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

-

Li, F., et al. (2009). Synthesis, Crystal Structure and Quantum Chemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione. Molecules. [Link]

-

Billes, F., et al. (2000). Vibrational spectroscopy of triazoles and tetrazole. ResearchGate. [Link]

-

Stanton, J. F., et al. (2023). 1H- and 2H-1,2,3-triazole isotopologues analyzed by millimeter-wave and high-resolution infrared spectroscopy. The Journal of Chemical Physics. [Link]

-

Rather, M. A., & Ganie, S. A. (2021). Structural, NBO, HOMO-LUMO Analysis Using DFT and Molecular Docking Analysis of Bioactive 3,4-Difluoroacetophenone-Thiosemicarbazone as a Potential Anticancer Agent. ChemistrySelect. [Link]

-

Anwar, R. (2022). SYNTHESIS, CHARACTERIZATION AND QUANTUM CHEMICAL CALCULATIONS OF SUBSTITUTED 1,2,4- TRIAZOLE DERIVATIVES. ResearchGate. [Link]

-

Demianenko, I., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]

-

Wikipedia. (2023). List of quantum chemistry and solid-state physics software. Wikipedia. [Link]

-

Taylor & Francis Online. (2020). Spectroscopic characterization and quantum chemical computations of the 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol molecule. Taylor & Francis Online. [Link]

-

American Chemical Society. (1985). The Chemistry of 1,2,4-Triazoles. Chemical Reviews. [Link]

-

National Center for Biotechnology Information. (2021). Spectroscopic (FT-IR and FT-Raman) and quantum chemical study on monomer and dimer of benznidazole from DFT and molecular docking approaches. PubMed Central. [Link]

-

Research Trends. (n.d.). Abstract. Research Trends. [Link]

-

Royal Society of Chemistry. (2022). Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. New Journal of Chemistry. [Link]

-

AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Press. [Link]

-

Saraç, K. (2022). Synthesis and Theoretical Characterization of 4-(p-tollyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Using Experimental and Quantum Chemical Calculations. Bitlis Eren University Journal of Science and Technology. [Link]

-

Slassi, S., et al. (2022). Novel triazole derivatives possessing imidazole: Synthesis, spectroscopic characterization (FT-IR, NMR, UV-Vis), DFT studies and antibacterial in vitro evaluation. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2020). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). ACS Omega. [Link]

-

Omixium. (2023). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube. [Link]

-

National Center for Biotechnology Information. (2018). An Antioxidant Potential, Quantum-Chemical and Molecular Docking Study of the Major Chemical Constituents Present in the Leaves of Curatella americana Linn. Molecules. [Link]

-

MDPI. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules. [Link]

-

American Chemical Society. (2007). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. Journal of Chemical Theory and Computation. [Link]

-

National Center for Biotechnology Information. (2007). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. PubMed. [Link]

-

ResearchGate. (2017). What is a good basis set for organosulfur compounds, including disulfides?. ResearchGate. [Link]

-

Onysko, M., et al. (2021). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. ResearchGate. [Link]

-

MDPI. (2015). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules. [Link]

-

National Center for Biotechnology Information. (2015). Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class. PubMed. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. ritme.com [ritme.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Crystal Structure and Quantum Chemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bitlis Eren University Journal of Science and Technology » Submission » Synthesis and Theoretical Characterization of 4-(p-tollyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Using Experimental and Quantum Chemical Calculations. [dergipark.org.tr]

- 9. pubs.acs.org [pubs.acs.org]